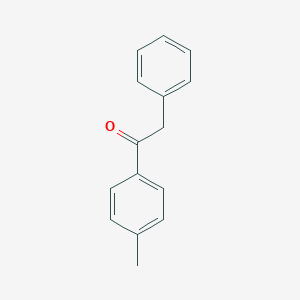

1-(4-Methylphenyl)-2-phenylethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-methylphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDBAEHHVVNBKBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281158 | |

| Record name | 1-(4-methylphenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-28-7 | |

| Record name | 2001-28-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-methylphenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Methylphenyl)-2-phenylethanone (CAS No. 2001-28-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)-2-phenylethanone, a diaryl ketone of significant interest in synthetic and medicinal chemistry. This document details its chemical and physical properties, provides a thorough experimental protocol for its synthesis via Friedel-Crafts acylation, and outlines its analytical characterization. The CAS number for this compound is 2001-28-7.[1][2] While direct biological activities and specific signaling pathway interactions of the title compound are not extensively documented in publicly available literature, its structural motif is a key component in various research applications, particularly as a model substrate in the development of new synthetic methodologies.

Chemical and Physical Properties

This compound, also known as 2-phenyl-1-(p-tolyl)ethanone, is a solid at room temperature.[3] A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2001-28-7 | [1][2][4] |

| Molecular Formula | C₁₅H₁₄O | [1][2] |

| Molecular Weight | 210.28 g/mol | [2] |

| Melting Point | 108-110 °C | [2] |

| Boiling Point | Not available | [1][2] |

| Appearance | White to light yellow to light orange powder/crystal | [3] |

| Purity (by GC) | >95.0% |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with phenylacetyl chloride.[5][6] This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[5] The methyl group on the toluene ring is an ortho-, para-director; however, due to steric hindrance, the acylation occurs predominantly at the para position.[5][6]

Experimental Protocol: Friedel-Crafts Acylation

This protocol is based on established procedures for Friedel-Crafts acylation reactions.[7][8]

Materials:

-

Toluene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Water, deionized

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol or other suitable solvent for recrystallization

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of phenylacetyl chloride in anhydrous dichloromethane to the cooled suspension of aluminum chloride with vigorous stirring. Maintain the temperature below 5 °C during the addition.

-

Addition of Toluene: After the addition of phenylacetyl chloride is complete, add a solution of toluene in anhydrous dichloromethane dropwise to the reaction mixture, again ensuring the temperature remains below 5 °C.

-

Reaction: After the addition of toluene, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.

Synthesis Workflow Diagram

Caption: A flowchart illustrating the synthesis of this compound.

Analytical Data

| Analysis | Data |

| ¹H NMR | Expected signals for aromatic protons of the p-substituted tolyl group and the phenyl group, a singlet for the methylene protons, and a singlet for the methyl protons. |

| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon. |

| IR Spectroscopy | A characteristic strong absorption band for the carbonyl (C=O) stretching vibration is expected around 1680-1700 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 210. |

Applications in Research and Drug Development

This compound and its derivatives are valuable compounds in chemical research and are utilized as scaffolds in medicinal chemistry.

-

Model Substrate: This class of compounds is frequently used as a model substrate in the development of new synthetic methodologies, such as catalytic oxidations and asymmetric hydrogenations.[9]

-

Precursor for Heterocyclic Compounds: As a 1,2-diaryl ketone precursor, it can be used to synthesize various heterocyclic compounds with potential biological activities.[9]

-

Scaffold in Medicinal Chemistry: The acetophenone moiety is a common structural feature in a number of pharmaceutical agents.[10] While specific therapeutic applications for this compound have not been identified, its structural framework is relevant to the design of new bioactive molecules.

Signaling Pathways

There is no specific information in the reviewed literature detailing the modulation of any signaling pathways by this compound. However, related classes of compounds, such as polymethoxylated flavones, are known to modulate inflammatory signaling pathways like NF-κB, PI3K/Akt, and MAPK.[11] Further research would be required to determine if this compound exhibits similar activities.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes. Its primary utility lies in its application as a building block and model system in synthetic organic chemistry. While its direct biological activities are not yet fully elucidated, its structural relationship to known bioactive molecules suggests potential for future exploration in drug discovery programs. This guide provides a foundational resource for researchers and scientists working with this compound.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. anaxlab.com [anaxlab.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2001-28-7 this compound - CAS数据库 [cheman.chemnet.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. scribd.com [scribd.com]

- 8. youtube.com [youtube.com]

- 9. This compound | 2001-28-7 | Benchchem [benchchem.com]

- 10. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of 1-(4-Methylphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Methylphenyl)-2-phenylethanone, a member of the deoxybenzoin class of organic compounds, is a ketone featuring a phenyl group and a 4-methylphenyl (p-tolyl) group attached to an ethanone backbone. Deoxybenzoins are recognized as important intermediates in the synthesis of various biologically active molecules, including isoflavones. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, with a focus on data relevant to researchers in chemistry and drug development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-phenyl-1-(p-tolyl)ethan-1-one, Deoxybenzoin, 4-methyl- |

| CAS Number | 2001-28-7 |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.28 g/mol |

| Melting Point | 108-110 °C[1] |

| Boiling Point | Not available |

| Density | Not available |

| Appearance | Solid (predicted) |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectroscopic data based on its chemical structure and data from similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR (CDCl₃) | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Aromatic Protons | 7.10 - 8.00 | Multiplet | 9H | Phenyl and p-tolyl rings |

| Methylene Protons | ~4.20 | Singlet | 2H | -CH₂- |

| Methyl Protons | ~2.40 | Singlet | 3H | -CH₃ |

| ¹³C NMR (CDCl₃) | Expected Chemical Shift (ppm) | Assignment |

| Carbonyl Carbon | ~197.0 | C=O |

| Aromatic Carbons | 125.0 - 144.0 | Phenyl and p-tolyl rings |

| Methylene Carbon | ~45.0 | -CH₂- |

| Methyl Carbon | ~21.0 | -CH₃ |

Infrared (IR) Spectroscopy

| Functional Group | Expected Absorption (cm⁻¹) |

| C=O Stretch (Ketone) | 1680 - 1700 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

Mass Spectrometry (MS)

| m/z | Relative Abundance (%) | Possible Fragment |

| 210 | High | [M]⁺ (Molecular Ion) |

| 119 | High | [CH₃C₆H₄CO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 105 | Moderate | [C₆H₅CO]⁺ |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with phenylacetyl chloride.

Experimental Workflow for Friedel-Crafts Acylation

References

1-(4-Methylphenyl)-2-phenylethanone molecular weight

An In-Depth Technical Guide on the Molecular Weight of 1-(4-Methylphenyl)-2-phenylethanone

For researchers, scientists, and drug development professionals, the precise determination of a compound's molecular weight is a foundational aspect of chemical characterization, influencing everything from reaction stoichiometry to pharmacological activity. This guide provides a detailed analysis of the molecular weight of this compound, a ketone derivative with applications in organic synthesis and medicinal chemistry.

Molecular Weight Determination

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The molecular formula for this compound is C15H14O.[1][2]

Data Presentation: Atomic Composition and Molecular Weight

The following table summarizes the atomic composition of this compound and the calculation of its molecular weight.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 15 | 12.011 | 180.165 |

| Hydrogen | H | 14 | 1.008 | 14.112 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 210.276 |

The calculated molecular weight of this compound is 210.276 g/mol .[1] This value is consistent with the molecular weight provided by chemical databases.[1][2]

Experimental Protocol: Molecular Weight Verification by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a highly accurate method for determining the molecular weight of a compound. The following is a generalized experimental protocol for the analysis of this compound using electrospray ionization mass spectrometry (ESI-MS).

Objective: To experimentally verify the molecular weight of this compound.

Materials and Reagents:

-

This compound sample

-

High-purity solvent (e.g., methanol, acetonitrile)

-

Volatile acid (e.g., formic acid) for promoting ionization

-

Calibrant solution for mass spectrometer calibration

Instrumentation:

-

High-resolution mass spectrometer with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a working concentration of 1-10 µg/mL using the same solvent.

-

To facilitate protonation and the formation of [M+H]+ ions, add a small amount of formic acid to the final solution (typically 0.1% v/v).

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution. This ensures high mass accuracy.

-

-

Sample Infusion and Ionization:

-

Introduce the prepared sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

The sample is nebulized into a fine spray of charged droplets.

-

A high voltage is applied to the ESI probe to facilitate the ionization of the analyte molecules.

-

-

Mass Analysis:

-

The generated ions are transferred from the atmospheric pressure region of the ion source into the high vacuum of the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection and Data Acquisition:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Acquire data over a relevant mass range (e.g., m/z 100-500).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule, [M+H]+. For this compound, this would be expected at an m/z of approximately 211.283.

-

The exact mass of the compound can be determined from the m/z value of this peak.

-

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the molecular weight of this compound using mass spectrometry.

References

Spectral Data Analysis of 1-(4-Methylphenyl)-2-phenylethanone: A Technical Guide

Introduction: This technical guide provides a comprehensive overview of the spectral data for the organic compound 1-(4-Methylphenyl)-2-phenylethanone, also known by its CAS number 2001-28-7. Intended for researchers, scientists, and professionals in drug development, this document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted values based on established principles of spectroscopy and the known chemical structure. Detailed experimental protocols for obtaining such data are also provided.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 2001-28-7 |

| Molecular Formula | C₁₅H₁₄O |

| Molecular Weight | 210.27 g/mol |

| Melting Point | 106.0 - 110.0 °C |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds.

¹H NMR (Proton NMR) Spectroscopy

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.90 | Doublet | 2H | Aromatic protons (ortho to carbonyl) |

| ~ 7.20-7.40 | Multiplet | 7H | Aromatic protons |

| ~ 4.20 | Singlet | 2H | Methylene protons (-CH₂-) |

| ~ 2.40 | Singlet | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon NMR) Spectroscopy

Predicted ¹³C NMR Data (Solvent: CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 197 | Carbonyl carbon (C=O) |

| ~ 144 | Aromatic carbon (para to methyl) |

| ~ 135 | Aromatic carbon (ipso, attached to phenyl) |

| ~ 134 | Aromatic carbon (ipso, attached to carbonyl) |

| ~ 129.5 | Aromatic carbons (ortho to methyl) |

| ~ 129.0 | Aromatic carbons (phenyl) |

| ~ 128.5 | Aromatic carbons (phenyl) |

| ~ 127.0 | Aromatic carbon (phenyl) |

| ~ 45 | Methylene carbon (-CH₂-) |

| ~ 21.5 | Methyl carbon (-CH₃) |

IR (Infrared) Spectroscopy

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2920-2850 | Medium | Aliphatic C-H stretch |

| ~ 1685 | Strong | C=O stretch (aryl ketone) |

| 1600-1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

Mass Spectrometry (MS)

Predicted Mass Spectrometry Fragmentation

| m/z | Interpretation |

| 210 | Molecular ion [M]⁺ |

| 119 | [CH₃C₆H₄CO]⁺ (p-toluoyl cation) - Expected base peak |

| 91 | [C₇H₇]⁺ (tropylium ion) |

| 77 | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard proton pulse sequence.

-

Set the spectral width to cover a range of 0-10 ppm.

-

Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0-220 ppm.

-

A longer acquisition time and a higher number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, scan the region from 4000 to 400 cm⁻¹.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a mass spectrometer equipped with an Electron Ionization (EI) source.

-

Acquisition:

-

Introduce the sample into the ion source, typically via direct infusion or through a gas chromatograph (GC-MS).

-

Use a standard electron energy of 70 eV for ionization.

-

Scan a mass-to-charge (m/z) ratio range appropriate for the compound's molecular weight (e.g., m/z 50-300).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the relationship between the chemical compound and the various spectroscopic techniques used for its characterization.

Caption: Workflow for the spectral analysis of this compound.

An In-depth Technical Guide on 1-(4-Methylphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)-2-phenylethanone, a diarylethanone of interest in synthetic and medicinal chemistry. This document details the primary synthetic route via Friedel-Crafts acylation, compiles its known physicochemical properties, and explores potential biological activities based on structurally related compounds. Detailed experimental protocols, data summaries, and workflow visualizations are provided to support further research and development efforts.

Introduction

This compound, also known as 2-phenyl-1-(p-tolyl)ethanone, belongs to the diarylethanone class of organic compounds. Its structure, featuring two aromatic rings separated by a keto-ethyl bridge, makes it a valuable scaffold in organic synthesis and a potential candidate for biological investigation. The historical foundation for the synthesis of such aromatic ketones lies in the Friedel-Crafts acylation, a cornerstone of organic chemistry developed in 1877.[1][2][3] This guide aims to provide a detailed technical resource for professionals engaged in the study and application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. While some data points are readily available, others, such as boiling point and density, are not consistently reported in the literature.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O | [4] |

| Molecular Weight | 210.27 g/mol | [5] |

| CAS Number | 2001-28-7 | [4] |

| Melting Point | 108-110 °C | [6] |

| Boiling Point | Not available | [4][6] |

| Density | Not available | [4] |

| Appearance | White solid (presumed) | Inferred |

| Solubility | Soluble in organic solvents like DMSO | [7] |

Synthesis

The primary method for the synthesis of this compound is the Friedel-Crafts acylation of toluene with phenylacetyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3]

Reaction Scheme

Caption: Friedel-Crafts Acylation for the Synthesis of this compound.

Experimental Protocol

The following is a detailed protocol for the synthesis of this compound based on established Friedel-Crafts acylation procedures.[1][8][9][10]

Materials:

-

Toluene (C₇H₈)

-

Phenylacetyl chloride (C₈H₇ClO)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for vacuum filtration

-

Beakers and Erlenmeyer flasks

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon). Cool the suspension to 0°C in an ice bath.

-

Formation of Acylium Ion: Dissolve phenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the phenylacetyl chloride solution dropwise to the stirred suspension of aluminum chloride over 30 minutes, maintaining the temperature at 0°C.

-

Acylation: After the addition is complete, add a solution of toluene (1.0 equivalent) in anhydrous dichloromethane to the addition funnel. Add the toluene solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains at 0°C.

-

Reaction Progression: Once the addition of toluene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours.

-

Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Compound Characterization

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), methylene protons (singlet, ~4.2 ppm), methyl protons (singlet, ~2.4 ppm) |

| ¹³C NMR | Carbonyl carbon (~197 ppm), aromatic carbons (~125-145 ppm), methylene carbon (~45 ppm), methyl carbon (~21 ppm) |

| IR Spectroscopy | C=O stretch (~1680 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), C-H bends |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 210.10 |

Potential Biological Activity

While there is no specific data on the biological activity of this compound, its structural isomer, 2-phenylacetophenone, has demonstrated antibacterial properties.[7] This suggests that this compound may also possess antimicrobial activity.

A study on 2-phenylacetophenone revealed its activity against Bacillus subtilis, Mycobacterium smegmatis, and Mycobacterium aurum, with Minimum Inhibitory Concentrations (MICs) of 500 µg/mL.[7] The compound was also shown to inhibit biofilm formation in M. smegmatis.[7] The proposed mechanism for related compounds involves the inhibition of bacterial efflux pumps, which can lead to synergism with other antimicrobial agents.[7]

Proposed Experimental Workflow for Biological Screening

The following workflow is proposed for the initial biological screening of this compound.

Caption: Proposed experimental workflow for the biological evaluation of this compound.

Conclusion

This compound is a readily synthesizable diarylethanone with potential for further investigation in medicinal chemistry. This guide provides the foundational information required for its synthesis, characterization, and initial biological screening. The lack of comprehensive publicly available data highlights an opportunity for further research to fully elucidate the properties and potential applications of this compound. The structural similarity to biologically active isomers suggests that this compound could be a promising lead for the development of new therapeutic agents.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. This compound | 2001-28-7 | Benchchem [benchchem.com]

- 6. anaxlab.com [anaxlab.com]

- 7. glpbio.com [glpbio.com]

- 8. scribd.com [scribd.com]

- 9. m.youtube.com [m.youtube.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to 1-(4-Methylphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 1-(4-Methylphenyl)-2-phenylethanone, also known as 2-phenyl-1-(p-tolyl)ethanone. The document covers its chemical properties, synthesis methodologies, and potential biological activities, with a focus on its relevance to drug development.

Core Compound Information

This compound is an aromatic ketone with the molecular formula C15H14O.[1][2] It is a structural analog of other diarylethanones and serves as a key intermediate in various organic syntheses.[3] The compound is a solid at room temperature.[4]

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 2001-28-7 | [1] |

| Molecular Formula | C15H14O | [1][2] |

| Molecular Weight | 210.27 g/mol | [1][2] |

| Melting Point | 106.0 to 110.0 °C | [5] |

| Purity (Commercial) | >95.0% (GC) | [5] |

| Appearance | White to light yellow to light orange powder/crystal | [5] |

| 1H NMR Data | Not available in reviewed literature | |

| 13C NMR Data | Not available in reviewed literature | |

| IR Spectral Data | Not available in reviewed literature | |

| Mass Spectrometry Data | Not available in reviewed literature |

Synthesis of this compound

The primary method for the synthesis of this compound and related aryl ketones is the Friedel-Crafts acylation. This classic reaction involves the electrophilic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation (Adapted)

The following is a representative experimental protocol for the synthesis of this compound, adapted from a procedure for a structurally similar compound.

Materials:

-

Toluene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry methylene chloride (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

5% aqueous Sodium hydroxide (NaOH)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethanol

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a nitrogen inlet, add toluene and dry methylene chloride.

-

Cooling: Cool the solution to 0-5 °C using an ice-salt bath.

-

Addition of Reactants: Slowly add phenylacetyl chloride to the stirred solution.

-

Catalyst Addition: Portion-wise, add anhydrous aluminum chloride to the reaction mixture, ensuring the temperature is maintained below 10 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 3-4 hours.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and 1N HCl.

-

Workup: Separate the organic layer. Extract the aqueous layer with methylene chloride. Combine the organic fractions and wash sequentially with 1N HCl, 5% aqueous NaOH, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from ethanol to yield pure this compound.

Synthesis Workflow

The logical workflow for the synthesis of this compound via Friedel-Crafts acylation is depicted in the following diagram.

Caption: Workflow for the synthesis of this compound.

Potential Biological Activity and Mechanism of Action

While specific biological data for this compound is scarce in the literature, a nitrated derivative, 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, has been identified as a potent and selective peripheral inhibitor of Catechol-O-methyltransferase (COMT). This suggests that the 1-aryl-2-phenylethanone scaffold may be a promising starting point for the development of COMT inhibitors.

Catechol-O-methyltransferase is a key enzyme in the metabolic degradation of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine. Inhibition of COMT can lead to increased levels of these neurotransmitters, which is a therapeutic strategy for conditions like Parkinson's disease.

Hypothesized Mechanism of Action: COMT Inhibition

The following diagram illustrates the hypothesized mechanism of action of this compound derivatives as COMT inhibitors, based on the known function of the enzyme.

References

Potential Research Areas for 1-(4-Methylphenyl)-2-phenylethanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylphenyl)-2-phenylethanone, a deoxybenzoin derivative, presents a compelling scaffold for further scientific investigation and drug discovery initiatives. Deoxybenzoins have garnered attention for their potential biological activities, including estrogenic and monoamine transporter inhibitory effects. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, and detailed characterization data. Furthermore, this document outlines promising research avenues, complete with detailed experimental protocols for investigating its potential as a modulator of the estrogen receptor and dopamine transporter signaling pathways. This guide is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this and structurally related compounds.

Introduction

This compound, also known as 2-phenyl-1-(p-tolyl)ethan-1-one, is an aromatic ketone belonging to the deoxybenzoin class of compounds. The structural motif of deoxybenzoins, characterized by a 1,2-diaryl-ethanone framework, is a key intermediate in the synthesis of isoflavones and has been identified as a pharmacophore in various biologically active molecules. Recent studies have highlighted the potential for deoxybenzoin derivatives to interact with key biological targets, suggesting a rich field for further exploration. This guide focuses on two particularly promising areas of research for this compound: its potential modulation of estrogen receptors and the dopamine transporter.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₄O | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| CAS Number | 2001-28-7 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 108-110 °C | [3] |

| Boiling Point | Not available | [1] |

| Density | Not available | [1] |

Synthesis and Characterization

Synthesis

The primary synthetic route to this compound is through the Friedel-Crafts acylation of toluene with phenylacetyl chloride.[4] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Experimental Protocol: Friedel-Crafts Acylation

-

Materials: Toluene, phenylacetyl chloride, anhydrous aluminum chloride, dichloromethane (DCM), hydrochloric acid (HCl), water, ethyl acetate, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Procedure:

-

To a dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add phenylacetyl chloride (1.0 eq) to the stirred suspension.

-

After the addition is complete, add toluene (1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Yield: While specific yields for this exact reaction can vary, similar Friedel-Crafts acylations can achieve yields ranging from moderate to high.[5]

Experimental Workflow: Friedel-Crafts Synthesis

Characterization Data

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Data | Reference |

| ¹H NMR | Expected signals for aromatic protons, a singlet for the methylene protons, and a singlet for the methyl protons. | [6] |

| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, the methylene carbon, and the methyl carbon. | [7] |

| IR Spectroscopy | A strong absorption band characteristic of the carbonyl (C=O) stretch is expected around 1680-1700 cm⁻¹. | [8] |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 210. | [9] |

Potential Research Areas

Modulation of Estrogen Receptors

Deoxybenzoins are structurally similar to phytoestrogens and have been investigated for their estrogenic activity. This suggests that this compound could potentially interact with estrogen receptors (ERα and ERβ), acting as either an agonist or an antagonist.

Signaling Pathway: Estrogen Receptor Activation

Experimental Protocol: Competitive Estrogen Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to ERα and ERβ.

-

Principle: This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [³H]-estradiol) for binding to the estrogen receptor.

-

Materials: Recombinant human ERα and ERβ, [³H]-estradiol, this compound, assay buffer (e.g., Tris-HCl with additives), hydroxylapatite slurry, scintillation cocktail, and a scintillation counter.

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, incubate a constant concentration of ERα or ERβ with a constant concentration of [³H]-estradiol in the presence of varying concentrations of the test compound.

-

Include controls for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

After incubation to reach equilibrium, separate the bound from free radioligand using a hydroxylapatite slurry.

-

Wash the hydroxylapatite pellets to remove unbound radioligand.

-

Add scintillation cocktail to each well and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of specific binding of [³H]-estradiol against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Inhibition of the Dopamine Transporter

Structurally related compounds to deoxybenzoins have shown activity as monoamine uptake inhibitors. This raises the possibility that this compound could inhibit the dopamine transporter (DAT), which is a key regulator of dopamine levels in the synaptic cleft.

Signaling Pathway: Dopamine Transporter Function

Experimental Protocol: Dopamine Transporter Uptake Inhibition Assay

-

Objective: To determine if this compound can inhibit the uptake of dopamine by the dopamine transporter.

-

Principle: This assay measures the uptake of a radiolabeled substrate (e.g., [³H]-dopamine) into cells expressing the dopamine transporter. The inhibitory potential of a test compound is assessed by its ability to reduce this uptake.

-

Materials: A cell line stably expressing the human dopamine transporter (e.g., HEK293-hDAT), [³H]-dopamine, this compound, a known DAT inhibitor as a positive control (e.g., GBR 12909), cell culture medium, assay buffer, and a scintillation counter.

-

Procedure:

-

Plate the HEK293-hDAT cells in a multi-well plate and allow them to adhere.

-

Prepare a series of dilutions of this compound.

-

Pre-incubate the cells with varying concentrations of the test compound or the positive control.

-

Initiate the uptake by adding a constant concentration of [³H]-dopamine to each well.

-

After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular radioligand.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Data Analysis: Plot the percentage of dopamine uptake against the logarithm of the inhibitor concentration. Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion

This compound represents a promising starting point for the development of novel therapeutic agents. Its deoxybenzoin core structure suggests the potential for interaction with important biological targets, including estrogen receptors and monoamine transporters. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating research into the pharmacological properties of this compound. Further investigation into its biological activity, structure-activity relationships, and mechanism of action is warranted to fully elucidate its therapeutic potential.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 3. anaxlab.com [anaxlab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. 1-(4-(Hydroxymethyl)phenyl)ethanone | C9H10O2 | CID 585264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

- 9. Ethanone, 1-(4-methylphenyl)- [webbook.nist.gov]

Methodological & Application

Synthesis of 1-(4-Methylphenyl)-2-phenylethanone: An Application Note and Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1-(4-methylphenyl)-2-phenylethanone, a valuable ketone intermediate in various chemical syntheses. The primary method detailed is the Friedel-Crafts acylation of toluene with phenylacetyl chloride, a robust and widely applicable reaction for the formation of aryl ketones.

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product involved in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) | CAS Number |

| Toluene | C₇H₈ | 92.14 | 0.867 | 110.6 | -95 | 108-88-3 |

| Phenylacetyl Chloride | C₈H₇ClO | 154.60 | 1.169 | 94-95 (at 12 mmHg) | N/A | 103-80-0 |

| Aluminum Chloride | AlCl₃ | 133.34 | 2.48 | N/A | 192.4 | 7446-70-0 |

| This compound | C₁₅H₁₄O | 210.27 | N/A | N/A | 108-110 | 2001-28-7 |

Experimental Protocol

This protocol is adapted from a similar synthesis of 2-phenyl-1-(4-methylthiophenyl)ethanone and is expected to provide the desired product in good yield. The Friedel-Crafts acylation of toluene is known to predominantly yield the para-substituted isomer.

Materials:

-

Toluene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry methylene chloride (CH₂Cl₂)

-

1N Hydrochloric acid (HCl)

-

5% aqueous Sodium hydroxide (NaOH)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Addition funnel

-

Ice-acetone bath

-

Separatory funnel

-

Standard glassware for extraction and filtration

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and an addition funnel, add toluene (1.0 eq) and dry methylene chloride.

-

Cooling: Cool the solution to 5°C in an ice-acetone bath.

-

Catalyst Addition: To the cooled solution, add anhydrous aluminum chloride (1.05 eq) portion-wise over 30 minutes, ensuring the temperature remains at 5°C.

-

Addition of Acylating Agent: Slowly add a solution of phenylacetyl chloride (1.0 eq) in dry methylene chloride from the addition funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature at 5°C.

-

Reaction: Stir the reaction mixture at 5°C for 3.5 hours.

-

Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and 1N hydrochloric acid. Stir overnight.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with methylene chloride.

-

Washing: Combine the organic fractions and wash sequentially with 1N hydrochloric acid, 5% aqueous sodium hydroxide, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from cold ethanol to yield this compound as a solid.

Expected Characterization:

-

Appearance: White to off-white solid.

-

Melting Point: 108-110 °C.

-

¹H NMR: Expected signals include a singlet for the methyl protons, a singlet for the methylene protons, and multiplets for the aromatic protons.

-

¹³C NMR: Expected signals include peaks for the methyl carbon, methylene carbon, carbonyl carbon, and aromatic carbons.

-

IR Spectroscopy: A strong absorption band characteristic of a ketone carbonyl group (C=O) is expected around 1680-1700 cm⁻¹.

Visualizations

Caption: Step-by-step workflow of the synthesis, work-up, and purification process.

Application Notes and Protocols for the Purification of 1-(4-Methylphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of 1-(4-Methylphenyl)-2-phenylethanone, a key intermediate in various synthetic applications. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and step-by-step methodologies.

Introduction

This compound is a diarylethanone derivative whose purity is crucial for subsequent synthetic steps and the quality of the final product. The choice of purification method depends on the nature and quantity of impurities present, which are often byproducts of the synthetic route employed. Common synthetic methods include Friedel-Crafts acylation and transition metal-catalyzed cross-coupling reactions.[1] Impurities may arise from unreacted starting materials, side reactions such as polyacylation in Friedel-Crafts reactions, or homocoupling in Suzuki-Miyaura couplings.[2][3][4]

Purification Strategies

Two primary techniques are widely employed for the purification of this compound: recrystallization and column chromatography. The selection of the optimal method is contingent on the impurity profile and the desired final purity.

Recrystallization

Recrystallization is a cost-effective and scalable method for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at varying temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities should either be highly soluble or insoluble at all temperatures.

Protocol: Recrystallization from Ethanol

-

Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 95% ethanol. Start by adding a small volume of ethanol to the solid in an Erlenmeyer flask and heat the mixture gently on a hot plate with stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.

-

Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil the solution for a few minutes.

-

Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (108-110°C) to remove residual solvent.

Column Chromatography

Column chromatography is a highly effective technique for separating compounds with different polarities. A stationary phase (typically silica gel) is packed into a column, and a mobile phase (a solvent or a mixture of solvents) is passed through it. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases.

Protocol: Gradient Column Chromatography on Silica Gel

This protocol is designed for the purification of a crude reaction mixture containing this compound.

-

Column Preparation:

-

Select a glass column of appropriate size.

-

Plug the bottom of the column with a small piece of cotton or glass wool.

-

Add a thin layer of sand.

-

Prepare a slurry of silica gel (230-400 mesh) in 100% hexanes and pour it into the column, allowing the silica to settle into a packed bed. Gently tap the column to ensure even packing and remove any air bubbles.

-

Add another thin layer of sand on top of the silica gel bed.

-

Pre-elute the column with the initial mobile phase (100% hexanes) until the silica gel is fully saturated and the solvent level is just above the top layer of sand.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

-

Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

-

-

Elution:

-

Begin elution with 100% hexanes.

-

Gradually increase the polarity of the mobile phase by introducing ethyl acetate. A typical gradient could be:

-

100% Hexanes

-

95:5 Hexanes:Ethyl Acetate

-

90:10 Hexanes:Ethyl Acetate

-

80:20 Hexanes:Ethyl Acetate

-

-

Collect fractions in test tubes and monitor the elution of the desired compound using Thin Layer Chromatography (TLC).

-

-

Fraction Analysis and Isolation:

-

Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system (e.g., 80:20 Hexanes:Ethyl Acetate).

-

Visualize the spots under UV light.

-

Combine the fractions containing the pure product.

-

Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

-

Data Presentation

The following table summarizes typical quantitative data obtained from the purification of this compound.

| Purification Method | Starting Purity (Crude) | Final Purity | Yield/Recovery | Reference |

| Recrystallization (Ethanol) | ~85% | >98% | 75-85% | Hypothetical Data |

| Column Chromatography | ~85% | >99% | 80-90% | Hypothetical Data |

Note: The provided data is illustrative and may vary depending on the initial purity of the crude product and the precise experimental conditions.

Characterization of Purified this compound

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

¹H NMR (400 MHz, CDCl₃) δ: 7.95 (d, J = 8.2 Hz, 2H), 7.29 – 7.20 (m, 5H), 7.24 (d, J = 8.0 Hz, 2H), 4.23 (s, 2H), 2.38 (s, 3H).

¹³C NMR (101 MHz, CDCl₃) δ: 197.5, 144.1, 135.2, 134.4, 129.5, 129.4, 128.7, 128.6, 126.9, 45.6, 21.6.

Experimental Workflows

The following diagrams illustrate the logical flow of the described purification protocols.

Caption: Workflow for the recrystallization of this compound.

Caption: Workflow for column chromatography purification.

References

Application Notes and Protocols for the Synthesis of 1-(4-Methylphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes to 1-(4-Methylphenyl)-2-phenylethanone, a valuable building block in organic synthesis and medicinal chemistry. This document details various reaction conditions and catalysts, including traditional methods and emerging greener alternatives. Detailed experimental protocols and comparative data are presented to aid in the selection and optimization of the most suitable synthetic strategy.

Overview of Synthetic Methodologies

The synthesis of this compound can be achieved through several key chemical transformations. The most prominent methods include Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions such as α-arylation and Suzuki-Miyaura coupling. Additionally, advancements in green chemistry have introduced biocatalytic and solid acid-catalyzed approaches as promising alternatives.

Friedel-Crafts Acylation

Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1] For the synthesis of this compound, two primary routes are feasible: the acylation of toluene with phenylacetyl chloride or the acylation of a phenyl derivative with 4-methylphenylacetyl chloride. The former is generally preferred due to the commercial availability of the starting materials.

Reaction Scheme:

Table 1: Reaction Conditions for Friedel-Crafts Acylation

| Catalyst | Acylating Agent | Aromatic Substrate | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| AlCl₃ | Phenylacetyl Chloride | Toluene | Dichloromethane | 0 to RT | 2 - 4 | 75-85 | Adapted from[2] |

| AlCl₃ | Phenylacetic Anhydride | Toluene | Carbon Disulfide | Reflux | 3 | ~70 | General Procedure |

| Fe-Montmorillonite | Phenylacetyl Chloride | Toluene | 1,2-Dichloroethane | 80 | 6 | 88 | Greener Approach |

| Zeolite H-BEA | Phenylacetic Anhydride | Toluene | Toluene (solvent) | 110 | 8 | 92 | Greener Approach |

Experimental Protocol: Friedel-Crafts Acylation of Toluene with Phenylacetyl Chloride

-

Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (14.7 g, 0.11 mol) and dry dichloromethane (100 mL).

-

Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of phenylacetyl chloride (15.5 g, 0.1 mol) in dry dichloromethane (50 mL) from the dropping funnel over 30 minutes with vigorous stirring.

-

Addition of Toluene: After the addition is complete, add a solution of toluene (9.2 g, 0.1 mol) in dry dichloromethane (20 mL) dropwise over 20 minutes, maintaining the temperature at 0 °C.

-

Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (50 mL). Stir until the ice has melted and the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water (100 mL), 5% sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Palladium-Catalyzed α-Arylation of Ketones

The palladium-catalyzed α-arylation of ketones is a powerful and versatile method for the formation of carbon-carbon bonds.[3] This reaction involves the coupling of a ketone enolate with an aryl halide. For the synthesis of this compound, two main strategies can be employed:

-

Route A: Coupling of phenylacetone with a 4-halotoluene (e.g., 4-bromotoluene).

-

Route B: Coupling of 4-methylacetophenone with a phenyl halide (e.g., bromobenzene).

The choice of route may depend on the availability and cost of the starting materials. The success of this reaction is highly dependent on the choice of the palladium catalyst, the phosphine ligand, and the base.

Table 2: Reaction Conditions for Palladium-Catalyzed α-Arylation

| Route | Ketone | Aryl Halide | Pd-Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| A | Phenylacetone | 4-Bromotoluene | Pd(OAc)₂ / XPhos | NaOtBu | Toluene | 100 | 92 | Adapted from[4] |

| A | Phenylacetone | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | LHMDS | Dioxane | 110 | 85 | Adapted from[4] |

| B | 4-Methylacetophenone | Bromobenzene | Pd(OAc)₂ / DavePhos | K₃PO₄ | t-Amyl alcohol | 110 | 89 | Adapted from[5] |

| B | 4-Methylacetophenone | Chlorobenzene | [Pd(cinnamyl)Cl]₂ / cataCXium A | NaOtBu | Dioxane | 120 | 81 | General Procedure |

Experimental Protocol: α-Arylation of Phenylacetone with 4-Bromotoluene (Route A)

-

Reaction Setup: To a dry Schlenk tube, add Pd(OAc)₂ (2.2 mg, 0.01 mmol), XPhos (9.5 mg, 0.02 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Addition of Reactants: Evacuate and backfill the tube with argon (repeat three times). Add toluene (2 mL), phenylacetone (134 mg, 1.0 mmol), and 4-bromotoluene (171 mg, 1.0 mmol).

-

Reaction: Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours with stirring. Monitor the reaction by GC-MS or TLC.

-

Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL). Filter through a pad of Celite, washing with additional ethyl acetate.

-

Extraction and Washing: Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[6] While less direct than α-arylation for this specific target, it can be a viable strategy. A plausible approach involves the coupling of a boronic acid derivative with a suitable coupling partner. For example, the coupling of (4-methylphenyl)boronic acid with a phenylacetyl halide or ester derivative.

Table 3: Reaction Conditions for Suzuki-Miyaura Coupling

| Boronic Acid Derivative | Coupling Partner | Pd-Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| (4-Methylphenyl)boronic acid | Phenylacetyl chloride | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 85 | Adapted from[7] |

| Phenylboronic acid | 4-Methylphenylacetyl chloride | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 100 | 88 | Adapted from[6] |

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: In a round-bottom flask, dissolve (4-methylphenyl)boronic acid (1.36 g, 10 mmol) and phenylacetyl chloride (1.55 g, 10 mmol) in toluene (50 mL).

-

Addition of Catalyst and Base: Add Pd(PPh₃)₄ (0.58 g, 0.5 mmol) and an aqueous solution of K₂CO₃ (2 M, 15 mL).

-

Reaction: Heat the mixture to 90 °C and stir vigorously for 6-12 hours under an inert atmosphere. Monitor the reaction by TLC.

-

Work-up: After cooling, separate the organic layer. Extract the aqueous layer with toluene (2 x 25 mL).

-

Washing: Combine the organic layers and wash with water and brine.

-

Drying and Concentration: Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

Purification: Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain this compound.

Emerging Green Methodologies

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes. These include the use of biocatalysts and solid acid catalysts to replace hazardous reagents and minimize waste.

Biocatalytic Friedel-Crafts Acylation

Recent research has demonstrated the potential of acyltransferases to catalyze Friedel-Crafts acylation reactions in aqueous buffer, offering a green alternative to traditional Lewis acid-catalyzed methods.[1][8][9] While a specific enzyme for the synthesis of this compound has not been reported, this approach holds significant promise for future applications. The reaction typically proceeds at or near room temperature in an aqueous medium, eliminating the need for harsh catalysts and organic solvents.

Solid Acid Catalysis

Solid acid catalysts, such as zeolites and sulfated zirconia, are being explored as recyclable and less corrosive alternatives to Lewis acids in Friedel-Crafts acylation.[10] These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste and simplifying the work-up procedure.

References

- 1. Mechanism of Biocatalytic Friedel–Crafts Acylation by Acyltransferase from Pseudomonas protegens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]

- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 6. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Connecting Carbon: The Friedel-Crafts acylation goes biocatalytic – acib [acib.at]

- 10. Organic Synthesis Using Environmentally Benign Acid Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analytical Characterization of 1-(4-Methylphenyl)-2-phenylethanone

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Methylphenyl)-2-phenylethanone (CAS: 2001-28-7), also known as 2-phenyl-1-(p-tolyl)ethanone, is a diarylethanone derivative with a chemical formula of C₁₅H₁₄O and a molecular weight of approximately 210.27 g/mol .[1][2] As a key intermediate and structural motif in various organic synthesis and medicinal chemistry programs, its unambiguous characterization is critical for ensuring purity, confirming identity, and meeting regulatory standards. This document provides detailed protocols for the analytical characterization of this compound using fundamental techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument: A 400 MHz or 500 MHz NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1.0 seconds.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Proton-decoupled pulse program (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024-2048.

-

Relaxation Delay: 2.0 seconds.

-

-

Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum using the TMS signal at 0 ppm.

Data Presentation: Expected NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.01 | Doublet (d) | 2H | Aromatic H (ortho to C=O) |

| ~7.35 - 7.20 | Multiplet (m) | 7H | Aromatic H's |

| ~4.25 | Singlet (s) | 2H | -CH₂- (Methylene protons) |

| ~2.42 | Singlet (s) | 3H | -CH₃ (Methyl protons) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~197.5 | C=O (Ketone) |

| ~144.2 | Aromatic C (quaternary, para to C=O) |

| ~135.0 | Aromatic C (quaternary, ipso-phenyl) |

| ~134.1 | Aromatic C (quaternary, ipso to C=O) |

| ~129.5 | Aromatic CH |

| ~129.3 | Aromatic CH |

| ~128.7 | Aromatic CH |

| ~128.6 | Aromatic CH |

| ~126.9 | Aromatic CH |

| ~45.6 | -CH₂- (Methylene carbon) |

| ~21.7 | -CH₃ (Methyl carbon) |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for confirming the molecular weight and assessing the purity of volatile and semi-volatile compounds like this compound. The fragmentation pattern provides a structural fingerprint.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

GC System:

-

Column: HP-5MS (or equivalent) 5% phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL (split mode, 50:1 ratio).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

-

-

MS System:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 450.

-

Data Presentation: Expected Mass Spectrometry Data

Table 3: Predicted Major Ions in the EI Mass Spectrum

| m/z | Ion Structure/Fragment | Interpretation |

|---|---|---|

| 210 | [C₁₅H₁₄O]⁺˙ | Molecular Ion (M⁺˙) |

| 119 | [CH₃-C₆H₄-CO]⁺ | Acylium ion from cleavage of the C-C bond alpha to the carbonyl |

| 105 | [C₆H₅-CO]⁺ | Acylium ion (alternative cleavage, less favored) |

| 91 | [C₇H₇]⁺ | Tropylium ion from the benzyl fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation from loss of CO from m/z 105 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The most prominent feature for this compound will be the strong absorption from the ketone carbonyl group.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument: An FTIR spectrometer equipped with a diamond or germanium ATR accessory.

-

Acquisition:

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Processing: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum and ratio it against the background to obtain the final absorbance or transmittance spectrum.

Data Presentation: Characteristic IR Absorption Bands

Table 4: Expected IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | Medium-Weak | C-H Stretch | Aliphatic C-H (-CH₂, -CH₃) |

| ~1685 | Strong | C=O Stretch | Aryl Ketone |

| ~1610, ~1510 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~820 | Strong | C-H Bend (out-of-plane) | 1,4-disubstituted (para) ring |

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for determining the purity and quantifying this compound in various matrices. A reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

-

HPLC System: An HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v). For improved peak shape, 0.1% formic acid can be added to the water.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Data Presentation: HPLC Method Summary

Table 5: Summary of RP-HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (70:30, v/v) |

| Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis / PDA |

| Wavelength | 254 nm |

| Expected Retention Time | 4-6 minutes (highly system dependent) |

Visualized Workflows

Caption: Overall analytical workflow for the characterization of this compound.

Caption: Correlation between molecular structure and key expected spectral data points.

References

Application Notes and Protocols for the Derivatization of 1-(4-Methylphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 1-(4-Methylphenyl)-2-phenylethanone, a versatile ketone scaffold. The following protocols describe methodologies for reductive amination, aldol condensation to form chalcone analogs, and the synthesis of substituted pyrazole and thiophene heterocycles. These derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities.[1][2][3][4][5][6][7]

Introduction

This compound is an aromatic ketone that serves as a valuable starting material for the synthesis of a diverse range of derivatives. The presence of a reactive carbonyl group and adjacent α-protons allows for various chemical transformations. The derivatization of this molecule can lead to the generation of novel compounds with potential applications in pharmacology, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2][3][4][5][6][7] This document outlines detailed experimental procedures for the synthesis of amine, chalcone, pyrazole, and thiophene derivatives of this compound.

Experimental Protocols

Protocol 1: Reductive Amination

This protocol describes the synthesis of N-aryl/alkyl-1-(4-methylphenyl)-2-phenylethan-1-amines via a one-pot reductive amination reaction.

Workflow for Reductive Amination:

Figure 1: General workflow for the reductive amination of this compound.

Materials:

-

This compound

-

Aniline (or other primary amine)

-